molecular formula C21H17NO6 B2768847 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide CAS No. 898415-79-7

2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide

Cat. No. B2768847
CAS RN: 898415-79-7
M. Wt: 379.368
InChI Key: WMXILYALPQMMTG-UHFFFAOYSA-N
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Description

The compound “2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide” has a molecular formula of C20H15NO6 . It has an average mass of 365.336 Da and a monoisotopic mass of 365.089935 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H15NO6 . It includes a benzofuran moiety, a chromen-6-yl moiety, and an acetamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. This compound, with a molecular formula of C20H15NO6, has an average mass of 365.336 Da and a monoisotopic mass of 365.089935 Da . Other properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.

Scientific Research Applications

    Anticancer Activity

    • Benzofuran derivatives have gained attention due to their potential as anticancer agents. These compounds can inhibit cancer cell growth and proliferation . Researchers have evaluated the chemical structure of various benzofuran derivatives, including our compound of interest, to guide the design of new drugs for cancer therapy. Further studies are needed to explore their efficacy in vivo and in vitro.

properties

IUPAC Name

2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-11-6-17-13(8-16(11)26-10-19(22)23)14(9-20(24)27-17)18-7-12-4-3-5-15(25-2)21(12)28-18/h3-9H,10H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXILYALPQMMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)N)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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